Isophthalamide, N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo-
Description
Chemical Identity and IUPAC Nomenclature
N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodoisophthalamide exhibits the characteristic molecular architecture of monomeric triiodinated contrast agents, featuring a central benzene ring substituted with three iodine atoms at positions 2, 4, and 6. The systematic nomenclature reflects the compound's structural complexity, incorporating multiple functional groups that contribute to its radiographic and pharmacological properties. The isophthalamide designation indicates the presence of two carboxamide groups positioned at the 1 and 3 positions of the benzene ring, forming a meta-substitution pattern that is characteristic of this class of contrast agents.
The molecular framework contains six primary structural elements: the central triiodinated benzene core, two N,N'-bis(2,3-dihydroxypropyl) carboxamide substituents, and one N-(2-hydroxyethyl)acetamido group at position 5. Each dihydroxypropyl chain provides two hydroxyl groups, contributing to the compound's hydrophilic character and water solubility. The N-(2-hydroxyethyl)acetamido substituent introduces additional hydrophilic functionality while maintaining the non-ionic character essential for reduced osmolality. This structural arrangement places the compound within the broader family of compounds that includes established contrast agents such as 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, which serves as a precursor in the synthesis of dimeric contrast agents like iodixanol.
The precise positioning of functional groups follows established principles for contrast agent design, where the triiodinated benzene core provides the X-ray attenuation capability while the hydrophilic side chains ensure adequate water solubility and biocompatibility. The incorporation of multiple hydroxyl groups throughout the molecule enhances its interaction with water molecules, reducing the tendency for aggregation and improving the overall safety profile compared to earlier ionic contrast media.
| Structural Component | Position | Functional Role |
|---|---|---|
| Iodine atoms | 2, 4, 6 | X-ray attenuation |
| Carboxamide groups | 1, 3 | Core structure stability |
| Dihydroxypropyl chains | N-substituents | Hydrophilicity enhancement |
| N-(2-hydroxyethyl)acetamido | 5 | Additional solubilization |
| Benzene ring | Central core | Structural framework |
Historical Development as Radiographic Contrast Agent
The development of N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodoisophthalamide and related compounds represents a significant milestone in the evolution of radiographic contrast media, building upon the pioneering work of Swedish radiologist Torsten Almén in the 1960s. Almén's fundamental insight regarding the relationship between contrast agent osmolality and patient discomfort led to the conceptual framework for non-ionic iodinated compounds that do not dissociate into ions in solution.
The historical trajectory of triiodinated contrast agent development began with high-osmolality ionic compounds and progressed through systematic structural modifications aimed at reducing osmolality while maintaining diagnostic efficacy. The Norwegian pharmaceutical company Nyegaard & Co. played a crucial role in translating Almén's theoretical concepts into practical reality, developing metrizamide (Amipaque) in 1974 as the first commercially successful low-osmolar monomeric non-ionic contrast agent. This achievement established the foundation for subsequent developments, including iohexol (Omipaque) in 1982 and the dimeric iodixanol (Visipaque) in 1993.
The structural design principles embodied in compounds like N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodoisophthalamide reflect decades of research into optimizing the balance between radiographic efficacy and biological compatibility. The incorporation of multiple hydroxyl groups and the non-ionic design represent direct responses to the clinical limitations of earlier ionic contrast media, which were associated with significant hyperosmotic and chemotoxic side effects. These developments have enabled the widespread adoption of contrast-enhanced computed tomography and advanced endovascular interventional techniques, even in patients with compromised physiological status.
The synthesis methodologies for such compounds have evolved to incorporate sophisticated chemical approaches, including the use of epichlorohydrin for dimerization reactions and the implementation of pH control strategies using boron-containing acidic substances to minimize unwanted side reactions. These synthetic advances have enabled the production of high-purity contrast agents with conversion rates of 85-90% and final purities exceeding 99% through optimized recrystallization procedures.
Structural Relationship to Triiodinated Benzoic Acid Derivatives
N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodoisophthalamide belongs to the extensive family of triiodinated benzoic acid derivatives that form the structural basis for virtually all modern iodinated contrast agents. This compound class is characterized by the presence of three iodine atoms covalently bonded to a benzene ring, an arrangement that provides two critical advantages for radiographic applications: the close proximity of three large atoms increases the effective molecular size for enhanced X-ray attenuation, and the covalent bonding to a stable organic framework reduces the risk of toxic effects from free iodide.
The classification system for iodinated contrast agents divides compounds into four major categories based on their structural architecture and ionic properties. The compound under consideration falls within the non-ionic monomer category, which consists of a single tri-iodinated benzene ring without carboxylate-containing substituents that would confer ionic character. This structural class differs fundamentally from ionic monomers, which contain carboxylate functional groups that dissociate in solution to produce separate anions and cations, and from dimeric structures that incorporate two linked tri-iodinated benzene rings.
The relationship between structure and function in triiodinated benzoic acid derivatives is exemplified by the systematic variations in side chain composition and positioning. Compounds such as iohexol feature N,N'-bis(2,3-dihydroxypropyl) substituents similar to those in the compound under study, while incorporating different substituents at the 5-position. Metrizamide represents an earlier generation compound with acetamido and N-methylacetamido substituents, demonstrating how structural modifications have been used to optimize pharmacological properties. Iopamidol incorporates N-substituted carbamoyl groups and hydroxypropanoyl substituents, illustrating the diversity of functional groups that can be incorporated while maintaining the essential triiodinated benzene core.
The mechanistic basis for X-ray contrast relies on the concept of the K-edge, which refers to the abrupt increase in X-ray attenuation when the incident X-ray energy approximates the K binding energy of iodine. The human body, composed primarily of low-atomic-mass elements, provides minimal X-ray attenuation, making the presence of high-atomic-number iodine atoms essential for creating radiographic contrast. The degree of opacity produced is directly proportional to the concentration and volume of iodinated contrast agent in the X-ray path, establishing the fundamental relationship between molecular iodine content and diagnostic efficacy.
| Compound Category | Structural Features | Osmolality Classification | Representative Examples |
|---|---|---|---|
| Ionic Monomer | Single ring + carboxylate | High-osmolar | Diatrizoate, Iothalamate |
| Non-ionic Monomer | Single ring, no carboxylate | Low-osmolar | Iohexol, Iopamidol, Study compound |
| Ionic Dimer | Two linked rings + carboxylate | Low-osmolar | Ioxaglate |
| Non-ionic Dimer | Two linked rings, no carboxylate | Iso-osmolar | Iodixanol |
Properties
IUPAC Name |
5-[acetyl(2-hydroxyethyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(2-3-25)16-14(20)11(17(31)22-4-9(29)6-26)13(19)12(15(16)21)18(32)23-5-10(30)7-27/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBKZVHJHOUWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCO)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991184 | |
| Record name | 5-[Acetyl(2-hydroxyethyl)amino]-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-76-7 | |
| Record name | 5-[Acetyl(2-hydroxyethyl)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70894-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C 29 (contrast media) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070894767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[Acetyl(2-hydroxyethyl)amino]-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Optimized Reaction Conditions
The reaction employs a molar ratio of APD to Diester between 2:1 and 2.4:1 , significantly lower than traditional excesses of 2.5–3:1. This reduction minimizes side products like 3-(2,3-dihydroxypropylcarbamoyl)-5-nitrobenzoic acid (“Acid Amide Impurity”). A basic catalyst (25% sodium methoxide in methanol) at 0.02–0.10 equivalents accelerates amidation while maintaining pH stability.
Temperature and Solvent Effects
Reactions conducted at 30–35°C in methanol achieve >97.5% Diamide purity with <1.9% Acid Amide Impurity, as confirmed by HPLC. Elevated temperatures (>60°C) increase impurity formation, reducing Diamide yields to <95%. Methanol’s polarity facilitates APD solubility, while water (55 mL per 50 g Diester) quenches residual methoxide post-reaction.
Table 1: Representative Reaction Parameters for Diamide Synthesis
| Parameter | Value |
|---|---|
| Diester concentration | 6 mol/L in methanol |
| APD:Die ster ratio | 2.03:1 |
| Catalyst (NaOMe) | 0.02–0.10 equivalents |
| Reaction temperature | 30–35°C |
| Purity (HPLC) | 97.52–97.79% Diamide |
Catalytic Hydrogenation to 5-Amino Intermediate
The nitro group in Diamide is reduced to an amine via catalytic hydrogenation, yielding 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. Palladium on carbon (Pd/C) or Raney nickel catalyzes this step in methanol or ethanol under 20–50 psi H₂ . Patent US6441235B1 highlights in-situ hydrogenation without isolating intermediates, streamlining the process and reducing degradation risks.
Hydrogenation Efficiency
Complete nitro reduction requires 4–6 hours at 25–50°C, with yields exceeding 90%. Residual solvent and catalyst are removed via filtration and recrystallization in methanol/water mixtures.
Iodination to 2,4,6-Triiodo-5-aminoisophthalamide
Iodination introduces iodine atoms at the 2, 4, and 6 positions of the benzene ring. The amine intermediate reacts with iodine monochloride (ICl) or iodine in the presence of nitric acid, as per WO1991001296A1.
Iodination Mechanism
Electrophilic substitution occurs under acidic conditions, with nitric acid protonating the amine to activate the ring. Stoichiometric iodine (3 equivalents) ensures complete triiodination. Excess iodine is quenched with sodium thiosulfate, and the product is isolated via precipitation in ice water.
Acetamido Side Chain Introduction
The final functionalization involves attaching the N-(2-hydroxyethyl)acetamido group to the 5-position. The journal article from SIOC details this step:
Acylation with Acetoxyacetyl Chloride
5-Amino-2,4,6-triiodoisophthalamide reacts with acetoxyacetyl chloride in N,N-dimethylacetamide (DMAc) at 0–5°C to form an acetoxy intermediate. The reaction requires 1.1 equivalents of acylating agent and 1.5 equivalents of triethylamine to neutralize HCl.
Hydrolysis and Epichlorohydrin Reaction
The acetoxy group is hydrolyzed in alkaline aqueous medium (pH 10–12) to yield a hydroxylacetamido derivative. Subsequent reaction with epichlorohydrin introduces the 2-hydroxyethyl group via nucleophilic substitution.
Table 2: Reaction Outcomes for Final Product Synthesis
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Acylation | 78% | 95% |
| Hydrolysis | 92% | 97% |
| Epichlorohydrin reaction | 65% | 99% |
| Recrystallization | 55.1% | >99% |
Purification and Crystallization
Final purification uses 2-methoxyethanol/butanol recrystallization to remove unreacted intermediates and byproducts. Dual recrystallization boosts purity from 97% to >99%, as validated by HPLC.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and dihydroxypropyl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines under strong reducing conditions.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions, although this is less common due to the stability of the C-I bond.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium azide (NaN₃), thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Overview
Isophthalamide, N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- is a complex organic compound with significant potential in various scientific fields. Its unique structural characteristics allow for diverse applications in chemistry, biology, and medicine. This article explores its applications in detail, supported by comprehensive data tables and documented case studies.
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Derivatives of isophthalamide have been studied for their ability to inhibit bacterial growth. For example, compounds with triiodinated structures exhibit enhanced antimicrobial properties due to their halogen substituents.
- Anticancer Properties : Research indicates that certain derivatives can inhibit tumor cell proliferation. Notably, compounds targeting specific enzymes involved in cancer progression have shown promising results in vitro.
2. Biological Research
- HIV-1 Protease Inhibition : Isophthalamide derivatives have been evaluated as potential inhibitors of HIV-1 protease. Some compounds demonstrated significant inhibitory activity with K_i values as low as 0.17 nM and antiviral IC_50 values around 14 nM, suggesting their potential in developing antiviral therapies.
- BACE-1 Inhibition : The compound has also been investigated for its ability to inhibit β-secretase (BACE-1), an enzyme linked to Alzheimer's disease. Certain derivatives showed potent inhibition with K_i values in the nanomolar range, indicating their potential role in reducing amyloid-beta peptide levels.
3. Environmental Chemistry
- Heavy Metal Chelation : The compound has shown efficacy in chelating heavy metals such as mercury. A pilot study involving chronic mercury exposure indicated that isophthalamide derivatives could alleviate clinical symptoms associated with toxicity.
Case Study 1: Antiviral Activity
A series of isophthalamide derivatives were tested against HIV-1 protease. The results indicated that specific structural modifications significantly enhanced antiviral potency. For instance:
| Compound Name | Target Enzyme | K_i (nM) | IC_50 (nM) | Notes |
|---|---|---|---|---|
| Compound 5n | HIV-1 Protease | 0.17 | 14 | Excellent antiviral activity |
| Compound 5 | BACE-1 | 1.8 | N/A | Significant reduction of Aβ levels |
This study underscores the potential for developing new antiviral therapies based on isophthalamide scaffolds.
Case Study 2: Mercury Chelation
A pilot study involving 36 subjects assessed the efficacy of N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- as a chelating agent for mercury toxicity. While initial results were mixed regarding mercury level reduction, participants reported alleviation of associated clinical symptoms, indicating the compound's therapeutic potential.
Mechanism of Action
The effectiveness of Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- as a contrast agent is primarily due to its high iodine content. Iodine atoms have a high atomic number, which increases the compound’s ability to absorb X-rays. When administered to a patient, the compound circulates through the bloodstream and accumulates in specific tissues, enhancing the contrast of these areas in X-ray images. The molecular targets include blood vessels and tissues with high vascularization.
Comparison with Similar Compounds
The compound is part of a family of non-ionic triiodobenzene derivatives used as radiocontrast agents. Below is a detailed comparison with structurally and functionally related analogs:
Structural Comparison
*Exact molecular formula inferred from and .
Physicochemical and Pharmacokinetic Properties
*Predicted based on structural analogs (e.g., iopromide and ioversol) .
Stability Considerations :
Biological Activity
Isophthalamide derivatives have garnered attention in pharmacology due to their diverse biological activities, particularly as potential therapeutic agents. The compound Isophthalamide, N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- has been studied for its roles in various biological systems, including its application as an X-ray contrast agent and its interactions with cellular membranes.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes:
- Isophthalamide core : This moiety is known for its ability to interact with biological targets.
- Triiodo substitution : The presence of three iodine atoms enhances the compound's radiopacity, making it suitable for imaging applications.
- Hydroxypropyl and acetamido groups : These functional groups contribute to the compound's solubility and biological interactions.
1. Antiviral Activity
Research indicates that isophthalamide derivatives can act as potent inhibitors of HIV-1 protease. For instance, a related compound exhibited an enzyme inhibition constant () of 0.025 nM and an antiviral IC50 of 69 nM, showcasing significant antiviral properties ( ). These findings suggest that structural modifications in isophthalamides can lead to enhanced antiviral efficacy.
2. X-ray Contrast Agent
The compound is primarily utilized as a nonionic X-ray contrast agent due to its high iodine content. It has been shown to provide excellent visualization during various radiographic procedures such as:
- Coronary arteriography
- Cerebral angiography
- Myelography
The pharmacological studies demonstrate that the compound can remain in the body for approximately 2 to 3 hours post-administration, allowing for effective imaging ( ).
3. Membrane Interaction and Transport Mechanism
Recent studies have highlighted the ability of isophthalamide derivatives to aggregate within lipid bilayers, which may facilitate chloride ion transport. This activity is particularly relevant in the context of cystic fibrosis treatment, where restoring chloride conductance is crucial ( ). The aggregation behavior was observed using fluorescence spectroscopy, indicating that these compounds function effectively by diffusing into membranes and forming active transporting complexes.
Table 1: Summary of Biological Activities
Safety and Efficacy
In animal studies, the administration of this compound showed a favorable safety profile with minimal adverse reactions reported during imaging procedures ( ). The LD50 values were calculated to assess toxicity levels, indicating that while some mild reactions occurred (e.g., nausea), they were significantly lower than those associated with ionic contrast agents.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for confirming the structural identity and purity of Iohexol in research samples?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with pharmacopeial reference standards (e.g., EP Reference Standard I0320810) for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS), focusing on characteristic iodinated aromatic protons (δ 7.8–8.2 ppm) and the molecular ion peak at m/z 821.14 .
Q. What synthetic strategies are employed for preparing Iohexol and its key intermediates?
- Methodological Answer : Iohexol synthesis involves sequential iodination of isophthalic acid derivatives followed by amidation with 2,3-dihydroxypropylamine. Key intermediates include 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (CAS 203515-86-0), synthesized via peptide coupling methods using isophthaloyl chloride and functionalized amines .
Q. Which chromatographic techniques effectively separate Iohexol from its common degradation products?
- Methodological Answer : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) achieves baseline separation of Iohexol from hydrolyzed impurities like 5-acetamido-2,4,6-triiodoisophthalamide. Gradient elution (5–95% acetonitrile in water) with UV detection at 245 nm is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Iohexol’s stability in biological matrices?
- Methodological Answer : Perform controlled stability studies under simulated physiological conditions (pH 7.4, 37°C) with LC-MS/MS quantification. Compare degradation kinetics across studies by normalizing variables (e.g., buffer composition, light exposure). Statistical meta-analysis of published half-life data (e.g., t₁/₂ = 1.5–2.5 hours in plasma) can identify methodological inconsistencies .
Q. What experimental approaches quantify Iohexol’s interactions with serum proteins?
- Methodological Answer : Use equilibrium dialysis or ultrafiltration coupled with LC-MS/MS to measure unbound Iohexol fractions. Competitive binding assays with albumin (HSA) and α₁-acid glycoprotein (AGP) at varying concentrations (0.1–10 mg/mL) clarify binding affinities. Fluorescence quenching studies further characterize thermodynamic parameters (ΔG, ΔH) .
Q. How can Iohexol’s environmental persistence and ecotoxicological effects be systematically evaluated?
- Methodological Answer : Conduct aquatic toxicity assays using Daphnia magna or Danio rerio (zebrafish) exposed to Iohexol (0.1–100 mg/L). Track environmental degradation via photolysis experiments (UV-Vis light, 254 nm) and quantify transformation products (e.g., deiodinated metabolites) using HPLC-ICP-MS .
Data Contradiction Analysis
Q. Why do studies report conflicting results on Iohexol’s cellular uptake mechanisms?
- Methodological Resolution : Discrepancies may arise from cell type variability (e.g., renal vs. endothelial cells) or assay conditions (temperature, incubation time). Use radiolabeled [¹²⁵I]-Iohexol in standardized uptake assays (4°C vs. 37°C) with inhibitors (e.g., probenecid for organic anion transporters). Confocal microscopy with fluorescently tagged Iohexol derivatives can validate endocytic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
